molecular formula C31H34N2O8 B2518902 ethyl 3-(8-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}octanamido)-1-benzofuran-2-carboxylate CAS No. 477502-22-0

ethyl 3-(8-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}octanamido)-1-benzofuran-2-carboxylate

Cat. No.: B2518902
CAS No.: 477502-22-0
M. Wt: 562.619
InChI Key: DGSMZYPOUWNWBG-UHFFFAOYSA-N
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Description

Ethyl 3-(8-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}octanamido)-1-benzofuran-2-carboxylate is a complex organic compound characterized by its unique structure, which includes two benzofuran rings and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(8-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}octanamido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the ethoxycarbonyl and carbamoyl groups. The final step involves the coupling of the octanamido group to the benzofuran core under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(8-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}octanamido)-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Ethyl 3-(8-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}octanamido)-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of ethyl 3-(8-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}octanamido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1,3-dithiolane-2-carboxylate: Another complex organic compound with different functional groups and applications.

    Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: A compound with a pyrazole ring and distinct chemical properties.

Uniqueness

Ethyl 3-(8-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}octanamido)-1-benzofuran-2-carboxylate is unique due to its dual benzofuran rings and the presence of multiple functional groups, which confer specific chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 3-[[9-[(2-ethoxycarbonyl-1-benzofuran-3-yl)amino]-9-oxononanoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O8/c1-3-38-30(36)28-26(20-14-10-12-16-22(20)40-28)32-24(34)18-8-6-5-7-9-19-25(35)33-27-21-15-11-13-17-23(21)41-29(27)31(37)39-4-2/h10-17H,3-9,18-19H2,1-2H3,(H,32,34)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSMZYPOUWNWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCCCCCC(=O)NC3=C(OC4=CC=CC=C43)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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